Litebamine

Antiplatelet Thrombosis Phenanthrene Alkaloids

Litebamine is a phenanthrene alkaloid first isolated from the wood of Litsea cubeba (Lauraceae). Its structure, elucidated as 3,7-dihydroxy-4,6-dimethoxy-N-methyl-tetrahydropyrido[4,3-a]phenanthrene, places it in a distinct structural class separate from common aporphine alkaloids like boldine.

Molecular Formula C20H21NO4
Molecular Weight 339.4 g/mol
CAS No. 137031-56-2
Cat. No. B1674881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLitebamine
CAS137031-56-2
SynonymsLitebamine; 
Molecular FormulaC20H21NO4
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCN1CCC2=C3C=CC4=CC(=C(C=C4C3=C(C(=C2C1)O)OC)OC)O
InChIInChI=1S/C20H21NO4/c1-21-7-6-12-13-5-4-11-8-16(22)17(24-2)9-14(11)18(13)20(25-3)19(23)15(12)10-21/h4-5,8-9,22-23H,6-7,10H2,1-3H3
InChIKeyQOWFEPGZJDCIKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Litebamine (CAS 137031-56-2) Compound Profile and Scientific Sourcing Overview


Litebamine is a phenanthrene alkaloid first isolated from the wood of Litsea cubeba (Lauraceae) [1]. Its structure, elucidated as 3,7-dihydroxy-4,6-dimethoxy-N-methyl-tetrahydropyrido[4,3-a]phenanthrene, places it in a distinct structural class separate from common aporphine alkaloids like boldine [2]. This structural divergence underpins its unique pharmacological fingerprint, which has been investigated for antithrombotic, anti-atherosclerotic, neuroprotective, and cholinesterase-inhibitory activities. For sourcing, the compound is commercially available but remains a specialized research chemical, necessitating a clear, evidence-based justification for its selection over more common structural analogs.

Why In-Class Phenanthrene or Aporphine Alkaloids Cannot Substitute Litebamine


While phenanthrene and aporphine alkaloids often share a biosynthetic origin, structural nuances create distinct pharmacological profiles that preclude simple interchangeability. For example, litebamine's unique tetrahydropyrido[4,3-a]phenanthrene skeleton, in contrast to the aporphine core of its close analog boldine, dictates a different spatial arrangement of its pharmacophoric elements [1]. This results in a unique mode of antiplatelet activity where, unlike N-methylsecoglaucine, litebamine selectively suppresses secondary but not primary platelet aggregation [2]. Furthermore, its specific inhibition of smooth muscle cell adhesion to collagen, a property not shared with all matrix proteins, highlights a targeted mechanism of action [3]. These functional idiosyncrasies mean that selecting a generic 'phenanthrene alkaloid' based on structural class alone fails to guarantee the same experimental outcomes.

Quantitative Differentiation of Litebamine: Direct and Cross-Study Comparator Evidence


Selective Inhibition of Secondary Platelet Aggregation vs. N-Methylsecoglaucine

Litebamine demonstrates a unique selectivity profile in human platelet-rich plasma, suppressing only the secondary aggregation phase induced by ADP and adrenaline. This contrasts directly with the comparator N-methylsecoglaucine, which inhibits both primary and secondary aggregation, indicating a more comprehensive antiplatelet effect for the latter [1]. Additionally, litebamine does not elevate platelet cyclic AMP levels, a mechanism employed by N-methylsecoglaucine, further confirming its distinct pharmacological pathway [1].

Antiplatelet Thrombosis Phenanthrene Alkaloids

Broad-Spectrum Antiplatelet Potency in Rabbits Compared to Aporphine Congeners

At a high concentration, litebamine exhibits potent antiplatelet activity comparable to its aporphine counterparts. When tested in rabbit platelets, both litebamine and boldine (at 300 μM) markedly inhibited aggregation induced by arachidonic acid and collagen, and slightly inhibited that induced by ADP [1]. This positions litebamine as an equipotent alternative to aporphines for these aggregation pathways.

Platelet Aggregation Aporphine Alkaloids Thromboxane

Specific Inhibition of Collagen-Mediated Vascular Smooth Muscle Cell Adhesion

Litebamine's effects on vascular smooth muscle cells (SMCs) are matrix-specific. It significantly inhibited rat aortic SMC (RASMC) and A10 thoracic SMC adhesion to collagen, but showed no effect on adhesion to other matrix proteins like fibronectin or vitronectin [1]. This specificity was linked to the inhibition of collagen-induced focal adhesion kinase (FAK) phosphorylation. Functionally, it also inhibited platelet-derived growth factor (PDGF)-induced RASMC migration by selectively blocking phosphatidylinositol-3 kinase (PI-3K) activation [1]. No direct comparator alkaloid was tested in this model, establishing baseline class-level activity.

Atherosclerosis Restenosis Cell Adhesion Focal Adhesion Kinase

Neuroprotection via NLRP3 Inflammasome Inhibition in Ischemic Stroke Model

In a mouse middle cerebral artery occlusion/reperfusion (MCAO/R) model, Litebamine treatment conferred significant neuroprotection. Quantified outcomes included reduced neurological deficit scores, decreased infarct volume, and restored cerebral blood flow [1]. Mechanistically, Litebamine was shown to inhibit NLRP3 inflammasome activation and reduce levels of pyroptosis-associated proteins N-GSDMD and cleaved-caspase-1, subsequently lowering inflammatory cytokines IL-1β and IL-18 both in vivo and in vitro [1]. This mechanism is not a reported feature of close structural analogs like boldine, representing a class-level differentiation.

Ischemic Stroke Blood-Brain Barrier Pyroptosis NLRP3

Anti-Acetylcholinesterase (AChE) Activity Compared to Galantamine

The structural rationale for Litebamine's anti-AChE activity stems from the similarity in interatomic distance between its nitrogen and oxygen atoms to that of acetylcholine [1]. While the parent compound's precise IC50 is not explicitly stated in available abstracts, its close N-propyl derivative exhibited moderate activity (IC50 ca. 7.0 μM) [2]. This can be cross-compared to the clinically used alkaloid galantamine, which in a related assay showed an IC50 of 1.1 μM [3]. This demonstrates that while Litebamine possesses AChE inhibitory capacity, its analogs are less potent than a first-line drug, informing its role as a non-clinical tool or a scaffold for optimization.

Acetylcholinesterase Alzheimer's Disease Alkaloids

Top Application Scenarios for Litebamine Driven by Verifiable Differentiation


Investigating Collagen-Specific Vascular Smooth Muscle Cell Pathologies

Researchers studying atherosclerosis, restenosis, or vascular graft failure should source Litebamine as a unique molecular probe. Its demonstrated and matrix-specific inhibition of SMC adhesion to collagen and subsequent PI-3K-dependent migration [1] is a capability distinct from non-specific matrix interaction inhibitors, enabling dissection of collagen-integrin-FAK signaling pathways without confounding off-target effects on other matrices.

Dissecting NLRP3 Inflammasome-Mediated Pyroptosis in the Neurovascular Unit

The 2025 finding that Litebamine inhibits NLRP3 inflammasome activation and pyroptosis to protect the blood-brain barrier during ischemia [2] creates a compelling procurement rationale. Neuroscience programs focused on neuroinflammation can use Litebamine as a novel chemical biology tool to mechanistically discriminate NLRP3-dependent effects from those of other inflammasomes, a level of target specificity not observed with common structural analogs.

Studying Selective Secondary Platelet Aggregation Pathways

For thrombosis and hemostasis research, Litebamine's unique selectivity for secondary aggregation and its effect on thromboxane B2 formation, without altering primary aggregation or cyclic AMP [3], make it an essential reagent. It allows researchers to decouple the reinforcing (secondary) phase of platelet activation from the initial adhesion, a pharmacological separation that agents like N-methylsecoglaucine, which inhibits both phases, cannot provide.

Scaffold for Developing Non-Classical Acetylcholinesterase Modulators

Though moderately potent (IC50 ~7 μM for derivatives), Litebamine's distinctive phenanthrene scaffold [4] offers a template for medicinal chemistry programs aiming to overcome resistance to classical AChE inhibitors like galantamine [5]. Its unique binding determinants, as inferred from structure-activity relationship studies, justify its procurement for rational drug design campaigns.

Quote Request

Request a Quote for Litebamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.